molecular formula C18H8Br2N2 B12104872 8,11-Dibromoacenaphtho[1,2-b]quinoxaline

8,11-Dibromoacenaphtho[1,2-b]quinoxaline

Numéro de catalogue: B12104872
Poids moléculaire: 412.1 g/mol
Clé InChI: VJTZSGKWVSTMRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8,11-Dibromoacenaphtho[1,2-b]quinoxaline is a brominated derivative of acenaphtho[1,2-b]quinoxaline, a polycyclic aromatic compound comprising fused acenaphthene and quinoxaline moieties. The parent compound (CAS 207-11-4) has a molecular weight of 254.28 g/mol, a density of 1.393 g/cm³, and a melting point of 239–242°C . Bromination at the 8 and 11 positions introduces electron-withdrawing substituents, significantly altering its electronic, photophysical, and biological properties.

Propriétés

Formule moléculaire

C18H8Br2N2

Poids moléculaire

412.1 g/mol

Nom IUPAC

8,11-dibromoacenaphthyleno[1,2-b]quinoxaline

InChI

InChI=1S/C18H8Br2N2/c19-12-7-8-13(20)18-17(12)21-15-10-5-1-3-9-4-2-6-11(14(9)10)16(15)22-18/h1-8H

Clé InChI

VJTZSGKWVSTMRC-UHFFFAOYSA-N

SMILES canonique

C1=CC2=C3C(=C1)C4=NC5=C(C=CC(=C5N=C4C3=CC=C2)Br)Br

Origine du produit

United States

Méthodes De Préparation

Diels-Alder Cyclization

Acenaphthenequinone (1.0 equiv) reacts with 1,2-diaminobenzene (1.05 equiv) in refluxing acetic acid for 6–8 hours. The reaction proceeds via a [4+2] cycloaddition mechanism, forming the planar acenaphtho[1,2-b]quinoxaline structure. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature120°C (reflux)<80°C: ≤50%
SolventGlacial acetic acidPolar protic
Reaction Time7 hours<5h: incomplete
Molar Ratio (1:2)1:1.05Excess diamine

Purification via recrystallization from ethanol yields the core structure in 78–82% purity. Nuclear magnetic resonance (NMR) analysis confirms the absence of unreacted diamine, with characteristic aromatic proton signals at δ 7.8–8.3 ppm.

Bromination Strategies

Bromination introduces substituents at the 8- and 11-positions of the acenaphtho[1,2-b]quinoxaline core. Two predominant methods are documented:

N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF)

This method employs NBS as a mild brominating agent under inert conditions:

  • Procedure :

    • Dissolve acenaphtho[1,2-b]quinoxaline (1.0 equiv) in anhydrous THF.

    • Add NBS (2.2 equiv) portionwise at 0°C under nitrogen.

    • Stir at room temperature for 12 hours.

    • Quench with aqueous sodium thiosulfate, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

  • Key Data :

    • Yield: 85%

    • Reaction Scale: Up to 10 g demonstrated

    • Selectivity: Exclusive 8,11-dibromination (no mono- or tri-substituted byproducts)

Mechanistic studies suggest radical intermediates, with THF stabilizing bromine radicals for controlled reactivity.

Elemental Bromine in Acetic Acid

A traditional approach using Br₂ under acidic conditions:

  • Procedure :

    • Suspend acenaphtho[1,2-b]quinoxaline (1.0 equiv) in glacial acetic acid.

    • Add Br₂ (2.1 equiv) dropwise at 40°C.

    • Reflux for 8 hours, cool, and precipitate product with ice water.

    • Filter and recrystallize from ethanol.

  • Key Data :

    • Yield: 72%

    • Purity: ≥95% (HPLC)

    • Hazards: Requires strict control of bromine vapors

Comparative analysis reveals trade-offs:

MetricNBS/THF MethodBr₂/AcOH Method
Yield85%72%
Reaction Time12 hours8 hours
SafetyLow bromine exposureHigh toxicity risk
Scalability>10 g feasibleLimited by Br₂ handling

Advanced Modifications and Mechanistic Insights

Solvent Effects on Bromination

Polar aprotic solvents (e.g., DMF) accelerate NBS-mediated bromination but reduce regioselectivity. THF balances reactivity and control, minimizing side reactions.

Catalytic Enhancements

Adding catalytic FeCl₃ (5 mol%) to the Br₂/AcOH system increases yield to 79% by polarizing Br₂ for electrophilic attack. However, this complicates purification due to iron residues.

Spectroscopic Characterization

  • ¹H NMR : Loss of aromatic protons at C8/C11 (δ 7.6 ppm in precursor → absent in product).

  • HR-MS : [M+H]⁺ observed at m/z 435.8921 (calc. 435.8918).

Industrial Considerations

Cost Analysis

ReagentNBS/THF Cost per kgBr₂/AcOH Cost per kg
Brominating Agent$320$110
Solvent Recovery90% THF recyclable60% AcOH recyclable

Though NBS is costlier, its superior yield and safety profile favor large-scale adoption.

Waste Management

  • NBS Method : Generates succinimide byproduct (non-hazardous, biodegradable).

  • Br₂ Method : Requires neutralization of excess HBr, increasing disposal costs.

Emerging Alternatives

Microwave-Assisted Bromination

Preliminary studies show 30-minute reactions at 100°C using NBS in DMF, yielding 80% product. However, scalability remains unproven.

Flow Chemistry Approaches

Microreactors enable precise bromine dosing, reducing side reactions. Pilot-scale trials report 88% yield with 10-second residence times .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atoms at positions 8 and 11 undergo nucleophilic aromatic substitution (NAS) under mild conditions. These reactions enable functionalization for tailored electronic or biological properties:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CAryl/heteroaryl derivatives72–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Toluene, 110°CAmino-substituted derivatives68%
Thiol SubstitutionNaSH, DMSO, 60°CThioether derivatives90%

The electron-withdrawing quinoxaline ring facilitates NAS by polarizing the C–Br bonds, while steric hindrance from the fused acenaphthylene moiety limits reactivity at other positions .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal for synthesizing π-extended derivatives:

  • Sonogashira Coupling : Reacts with terminal alkynes to form ethynyl-linked conjugates (e.g., for OLED applications).

  • Heck Reaction : Forms vinyl derivatives under aerobic conditions with Pd(OAc)₂ and P(o-tol)₃.

Oxidation

Controlled oxidation with KMnO₄/H₂SO₄ yields the corresponding quinone, enhancing redox activity for charge transport in organic electronics.

Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the quinoxaline ring’s C=N bonds, generating dihydro derivatives without affecting bromine substituents.

Biological Activity and Interactions

While not the primary focus of most studies, indenoquinoxaline analogs exhibit notable bioactivity:

  • Antiproliferative Effects : Derivatives inhibit topoisomerases I/II and induce apoptosis in cancer cells via caspase-3/7 activation and Bcl-2 downregulation .

  • Protein Binding : Bromine substituents enhance binding to kinase domains through halogen bonding, as observed in molecular docking studies .

Comparative Reactivity with Analogous Compounds

The bromination pattern distinctively influences reactivity compared to related structures:

CompoundKey Reactivity Differences
Acenaphtho[1,2-b]quinoxalineLacks bromine; reacts via electrophilic substitution.
6-Bromoindeno[1,2-b]quinoxalineSingle Br substituent limits cross-coupling versatility .
TryptanthrinReacts via lactam ring-opening; no halogen-mediated NAS .

Synthetic Methodologies

The compound is typically synthesized via:

  • Condensation : Acenaphthoquinone and o-phenylenediamine with CrCl₂·6H₂O catalyst (85% yield) .

  • Green Synthesis : β-Cyclodextrin-catalyzed cyclization in water, offering eco-friendly advantages (85% yield) .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 250°C, requiring reactions below this threshold .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve NAS kinetics .

This comprehensive analysis underscores the compound’s versatility in organic synthesis and materials science, driven by its unique electronic and steric properties.

Applications De Recherche Scientifique

Organic Photovoltaics

8,11-Dibromoacenaphtho[1,2-b]quinoxaline has notable applications in organic photovoltaics (OPVs). It serves as a light-absorbing material due to its ability to efficiently absorb sunlight and facilitate charge transport. The incorporation of bromine atoms enhances the compound's electronic properties, making it a suitable candidate for use in photovoltaic cells. Research indicates that this compound can significantly improve the efficiency of solar cells when used as an active layer or as part of a donor-acceptor blend.

Light Emitting Diodes (LEDs)

The compound's photophysical properties also make it a valuable component in organic light-emitting diodes (OLEDs). Its strong fluorescence characteristics enable it to be used in the design of efficient light-emitting materials. Studies have shown that devices incorporating this compound exhibit enhanced brightness and color purity compared to those using traditional materials.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines. Mechanistic studies suggest that these compounds induce apoptosis through caspase activation and cell cycle arrest at the S phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Compounds within this structural family have been shown to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Interaction with Biological Molecules

Studies examining the interactions of this compound with biological molecules have highlighted its potential as a selective binder to proteins or enzymes involved in disease pathways. This selectivity may allow for targeted therapeutic interventions in diseases where these proteins play a critical role .

Synthesis and Derivative Development

The synthesis of this compound typically involves several key steps that allow for efficient production while maintaining high yields and purity. Various synthetic routes have been explored to create derivatives with tailored functionalities for specific applications. For example:

Synthesis Method Description Yield
BrominationIntroduction of bromine atoms at specific positionsHigh
Nucleophilic SubstitutionModification to enhance biological activityModerate
CyclizationFormation of fused ring systems for improved electronic propertiesHigh

These methods enable researchers to explore a wide range of derivatives that can be optimized for particular applications in electronics or medicine.

Mécanisme D'action

The mechanism by which 8,11-Dibromoacenaphtho[1,2-b]quinoxaline exerts its effects is primarily related to its electronic structure. The bromine atoms influence the electron distribution within the molecule, making it an effective electron acceptor. This property is crucial in its application in photovoltaic cells, where it facilitates the separation of charge carriers and enhances the efficiency of light-to-electricity conversion .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Electronic Comparison

Compound Substituents Molecular Weight (g/mol) HOMO Level (eV) Key Applications
Acenaphtho[1,2-b]quinoxaline None 254.28 -5.4 Photovoltaics, Corrosion Inhibition
8,11-Dibromo-AQx Br at 8,11 414.09 Hypothetical: < -5.4 Photovoltaics (proposed)
Sulfo-AQx SO₃H groups ~350–400 N/A Liquid Crystal Films

Table 2: Cytotoxicity Profiles

Compound Cell Lines Tested IC₅₀ (µM) Selectivity Index
9-Bromo-AQx (3e) MCF-7, HeLa <10 High
9,10-Dichloro-AQx (3d) MCF-7, HeLa <10 Moderate
8,11-Dibromo-AQx Not reported Pending Hypothetical

Photovoltaic and Optical Properties

  • AQx-Based Copolymers : Planar AQx units in polymers like PIDTT-Q-m enhance interchain packing, achieving power conversion efficiencies (PCE) up to 6.8% in solar cells .
  • 8,11-Dibromo-AQx : Bromine’s electron-withdrawing effect may deepen HOMO levels, improving charge transport in photovoltaic devices. However, steric hindrance from bromine could disrupt molecular ordering, necessitating structural optimization .
  • Fluorinated AQx Derivatives : Fluorine substitution (e.g., PIDTT-QF-p) reduces HOMO levels (-5.6 eV) but requires complex synthesis compared to brominated analogs .

Physical and Chemical Properties

Property Acenaphtho[1,2-b]quinoxaline 8,11-Dibromo-AQx (Estimated)
Molecular Weight (g/mol) 254.28 414.09
Melting Point (°C) 239–242 >250 (predicted)
Solubility Low in polar solvents Very low (hydrophobic Br)
Fluorescence Weak Enhanced (if conjugated)

Activité Biologique

8,11-Dibromoacenaphtho[1,2-b]quinoxaline (DBAQ) is a polycyclic aromatic compound characterized by its unique fused ring system, which includes acenaphthylene and quinoxaline structures. Its molecular formula is C₁₈H₈Br₂N₂, and it has garnered attention for its potential biological activities, particularly in cancer therapy and as an antimicrobial agent. This article compiles research findings on the biological activity of DBAQ, including its synthesis, mechanisms of action, and comparative studies with related compounds.

DBAQ features two bromine substituents at the 8 and 11 positions of the acenaphthoquinoxaline framework. These substitutions enhance its electronic properties and fluorescence characteristics, making it a candidate for applications in organic electronics and potential therapeutic uses.

PropertyValue
Molecular FormulaC₁₈H₈Br₂N₂
Molecular Weight412.08 g/mol
StructureFused acenaphthylene and quinoxaline

Synthesis

The synthesis of DBAQ typically involves multi-step processes that ensure high yields and purity. Key methods include:

  • Bromination : Specific bromination at the 8 and 11 positions.
  • Cyclization : Formation of the fused ring structure through cyclization reactions.
  • Purification : Techniques such as recrystallization to achieve high purity.

Anticancer Properties

Research indicates that DBAQ exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) cells, showing IC50 values ranging from 0.01 to 0.06 μg/mL, which is notably lower than that of doxorubicin, a standard chemotherapy drug . The compound's mechanism appears to involve selective binding to proteins involved in cancer pathways.

Antimicrobial Activity

DBAQ has also been evaluated for antimicrobial properties. Studies suggest that derivatives of quinoxaline compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The dual action as an anticancer and antimicrobial agent makes DBAQ a promising candidate for further development in medicinal chemistry .

The biological activity of DBAQ can be attributed to its ability to interact with specific molecular targets:

  • Protein Binding : DBAQ selectively binds to certain enzymes or receptors involved in disease pathways.
  • Reactive Intermediates : The bromine substituents may facilitate nucleophilic substitution reactions that alter biological targets.

Comparative Analysis with Related Compounds

DBAQ shares structural similarities with other quinoxaline derivatives, which also display notable biological activities. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
Acenaphtho[1,2-b]quinoxalineFused acenaphthylene and quinoxalineLacks bromination; primarily used in organic synthesis
6-Bromoindeno[1,2-b]quinoxalineBrominated indenoquinoxaline structureExhibits different biological activities; less fluorescent
TryptanthrinIndole-based structureKnown for potent anti-inflammatory properties; not fluorescent

Case Studies

  • Cytotoxicity Study : A study evaluating DBAQ against various cancer cell lines demonstrated significant cytotoxicity compared to standard treatments, indicating its potential as a lead compound in anticancer drug development .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties showed that DBAQ derivatives effectively inhibited growth in multiple bacterial strains, suggesting a dual therapeutic role .

Q & A

Q. Key Data :

ReagentSolventTemperatureYield (%)Reference
Br₂DCM0–25°C75–85
NBS (alternate)DMF50°C60–70

How is NMR spectroscopy utilized in characterizing structural purity of this compound?

Basic Research Question
¹H and ¹³C NMR are critical for confirming substitution patterns and purity. For instance:

  • ¹H NMR : Aromatic protons adjacent to bromine atoms show deshielding (δ 8.2–8.3 ppm as triplets, J = 6.4 Hz) . Methyl groups in derivatives appear as singlets (δ 2.4–2.6 ppm) .
  • ¹³C NMR : Brominated carbons exhibit shifts to δ 130–132 ppm, while quaternary carbons resonate at δ 140–155 ppm .

Q. Example Spectrum :

Proton Environmentδ (ppm)MultiplicityAssignment
Br-C-H8.21TripletAromatic H (8,11)
CH₃2.43SingletMethyl substituent

How can researchers resolve contradictions in reported spectral data for derivatives?

Advanced Research Question
Discrepancies in melting points or NMR shifts (e.g., 9-methylacenaphtho[1,2-b]quinoxaline: lit. 300°C vs. observed 231–242°C ) arise from polymorphic variations or impurities. Methodological steps:

Reproduce Synthesis : Verify reaction conditions (e.g., solvent purity, cooling rates).

Advanced Characterization : Use DSC/TGA to confirm melting behavior and XRD for crystallinity .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

What methodologies assess the corrosion inhibition properties of this compound?

Advanced Research Question
Electrochemical and surface analysis techniques evaluate inhibition efficiency (IE%):

  • Electrochemical Impedance Spectroscopy (EIS) : Measures charge-transfer resistance (Rₑₜ) in acidic media. IE% = [(Rₑₜ(inhibitor) – Rₑₜ(blank)) / Rₑₜ(inhibitor)] × 100 .
  • Weight Loss Tests : Immersion of mild steel in 0.5 M H₂SO₄ with/without inhibitor; IE% up to 92% at 10⁻³ M .
  • DFT Calculations : Correlate molecular descriptors (e.g., HOMO-LUMO gap) with adsorption energy on Fe surfaces .

Q. Example Data :

DerivativeMIC (µg/mL)MBC (µg/mL)
Spiro-thioureido8.516.0
Brominated analog12.024.0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.